N-(3-Chlorobenzyl)-2-methyl-2-propanamine N-(3-Chlorobenzyl)-2-methyl-2-propanamine
Brand Name: Vulcanchem
CAS No.: 893577-81-6
VCID: VC21288641
InChI: InChI=1S/C11H16ClN/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3
SMILES: CC(C)(C)NCC1=CC(=CC=C1)Cl
Molecular Formula: C11H16ClN
Molecular Weight: 197.7 g/mol

N-(3-Chlorobenzyl)-2-methyl-2-propanamine

CAS No.: 893577-81-6

Cat. No.: VC21288641

Molecular Formula: C11H16ClN

Molecular Weight: 197.7 g/mol

* For research use only. Not for human or veterinary use.

N-(3-Chlorobenzyl)-2-methyl-2-propanamine - 893577-81-6

Specification

CAS No. 893577-81-6
Molecular Formula C11H16ClN
Molecular Weight 197.7 g/mol
IUPAC Name N-[(3-chlorophenyl)methyl]-2-methylpropan-2-amine
Standard InChI InChI=1S/C11H16ClN/c1-11(2,3)13-8-9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3
Standard InChI Key CGDOIYYAZQBJSM-UHFFFAOYSA-N
SMILES CC(C)(C)NCC1=CC(=CC=C1)Cl
Canonical SMILES CC(C)(C)NCC1=CC(=CC=C1)Cl

Introduction

Chemical Properties and Structure

Basic Identification

N-(3-Chlorobenzyl)-2-methyl-2-propanamine is clearly defined by several key identifiers that establish its unique chemical identity:

PropertyValue
CAS Number893577-81-6
Molecular FormulaC11H16ClN
Molecular Weight197.7 g/mol
ClassificationAmine

The compound's molecular structure features a chlorobenzyl group (3-chlorobenzyl) attached to a 2-methyl-2-propanamine backbone, creating a secondary amine with distinctive steric and electronic properties. This structural arrangement contributes significantly to the compound's chemical behavior and reactivity patterns.

Synthetic Methodologies

Standard Laboratory Synthesis

The primary synthetic pathway for N-(3-Chlorobenzyl)-2-methyl-2-propanamine typically involves a nucleophilic substitution reaction between 3-chlorobenzyl chloride and 2-methyl-2-propanamine. This reaction proceeds under basic conditions, with the base serving to neutralize the hydrochloric acid produced during the reaction.

The general reaction can be represented as:

3-Chlorobenzyl chloride + 2-methyl-2-propanamine → N-(3-Chlorobenzyl)-2-methyl-2-propanamine + HCl

Common reaction conditions include:

ParameterTypical Conditions
SolventsDichloromethane, Toluene
BasesSodium hydroxide, Potassium carbonate
TemperatureVariable (usually ambient to moderate)
CatalystNot typically required

This synthetic approach demonstrates good yields and selectivity, making it suitable for both laboratory and industrial applications.

Industrial Production Methods

For large-scale production of N-(3-Chlorobenzyl)-2-methyl-2-propanamine, continuous flow processes represent an advantageous approach. These methods offer several benefits over batch processes, including:

  • Enhanced reaction efficiency and yield optimization

  • Precise control over critical reaction parameters (temperature, pressure, reactant concentrations)

  • Improved safety profiles for handling potentially hazardous intermediates

  • Reduced waste generation and environmental impact

Industrial automation in these processes allows for consistent product quality and scalability.

Chemical Reactivity

Functional Group Behavior

N-(3-Chlorobenzyl)-2-methyl-2-propanamine exhibits reactivity patterns consistent with its functional groups:

  • The secondary amine group can participate in nucleophilic substitution reactions, making the compound valuable as an intermediate in synthetic pathways.

  • The chlorine substituent on the benzyl group provides a reactive site for further functionalization through various transformation reactions.

  • The tertiary carbon of the 2-methyl-2-propyl group contributes steric effects that influence reaction kinetics and selectivity.

These reactive properties make the compound particularly useful in the synthesis of more complex molecular structures with specific functional requirements.

Stability Considerations

The stability of N-(3-Chlorobenzyl)-2-methyl-2-propanamine under various conditions is an important consideration for its storage, handling, and application. While comprehensive stability data is limited in the available research, the compound's structure suggests:

  • Relative stability under standard laboratory conditions

  • Potential sensitivity to strong oxidizing agents

  • Possible degradation under strongly acidic conditions

  • Compatibility with common organic solvents used in synthetic procedures

Applications in Research and Industry

Role in Organic Chemistry

N-(3-Chlorobenzyl)-2-methyl-2-propanamine serves as a valuable intermediate in the synthesis of more complex organic molecules. The presence of both the secondary amine functionality and the chlorobenzyl group makes it particularly useful for:

  • Building block in multi-step synthetic pathways

  • Precursor for compounds with pharmaceutical potential

  • Model compound for studying specific reaction mechanisms

  • Comparative studies with structurally similar compounds

Biological Research Applications

The compound finds significant application in biological research contexts, particularly in studies involving:

  • Enzyme inhibition mechanisms - The molecule's structure allows it to interact with enzyme active sites

  • Receptor binding studies - Its unique steric and electronic properties make it valuable for investigating receptor-ligand interactions

  • Structure-activity relationship investigations - As part of libraries of compounds with systematic structural variations

  • Pharmacological screening - In the early identification of compounds with potential biological activity

Industrial Applications

Beyond research settings, N-(3-Chlorobenzyl)-2-methyl-2-propanamine has established industrial applications:

  • Production of specialized agrochemicals - Contributing to the development of crop protection products

  • Synthesis of advanced materials - Particularly those requiring specific functional group arrangements

  • Pharmaceutical intermediate - As a building block in active pharmaceutical ingredient synthesis

Biological Activity and Mechanisms

Molecular Targeting

The biological activity of N-(3-Chlorobenzyl)-2-methyl-2-propanamine stems from its ability to interact with specific molecular targets within biological systems. These interactions primarily involve:

  • Enzyme active sites - Where the compound's structure may enable it to inhibit enzymatic activity

  • Cellular receptors - Where it may function as an agonist or antagonist based on structural compatibility

  • Protein binding sites - Where interactions may modulate protein function or conformation

The precise mechanisms of these interactions involve a combination of:

  • Hydrogen bonding - Particularly involving the amine group

  • Hydrophobic interactions - Especially with the benzyl and tert-butyl portions

  • Electronic effects - Including those influenced by the chlorine substituent

Structure-Activity Relationships

Understanding the relationship between the chemical structure of N-(3-Chlorobenzyl)-2-methyl-2-propanamine and its biological activity is crucial for potential applications in drug discovery and development. Comparative studies with structurally related compounds provide insights into how specific structural features influence activity.

For example, when comparing with related compounds like N-(3-nitrobenzyl)-2-propanamine, several observations emerge:

Structural FeaturePotential Effect on Activity
Chlorine vs. Nitro substituentAltered electronic properties and hydrogen bonding capacity
Branched vs. Unbranched amineDifferent steric effects influencing target binding
Position of ring substitutionChanged spatial orientation affecting binding site fit

These structure-activity relationships guide further modification and optimization of compounds for specific biological targets.

Comparative Analysis with Related Compounds

Structural Analogues

N-(3-Chlorobenzyl)-2-methyl-2-propanamine shares structural similarities with several related compounds, enabling comparative analysis of their properties and activities:

CompoundKey Structural DifferenceNotable Properties
N-(3-nitrobenzyl)-2-propanamineNitro group instead of chlorine; unbranched propylaminePotential antimicrobial properties; different electronic character
N-(2-chlorobenzyl)-2-methyl-2-propanamineChlorine at position 2 instead of 3Altered spatial arrangement affecting target interactions
N-(3-chlorobenzyl)-2-propanamineUnbranched propylamine portionReduced steric hindrance at the amine

Advantages and Limitations

When considered against its structural analogues, N-(3-Chlorobenzyl)-2-methyl-2-propanamine presents distinct advantages and limitations:

Advantages:

  • The branched amine portion provides unique steric properties beneficial for certain binding interactions

  • Chlorine substituent offers moderate electronic effects without the strong electron-withdrawing character of a nitro group

  • Position 3 substitution provides a favorable spatial arrangement for specific target interactions

Limitations:

  • Less reactive than nitro-substituted analogues in certain transformation reactions

  • More limited hydrogen bonding capacity compared to compounds with additional functional groups

  • Potentially less water solubility than more polar analogues

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